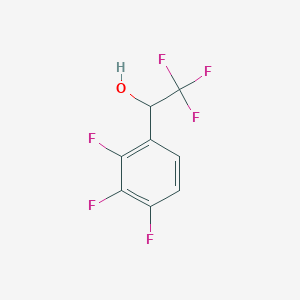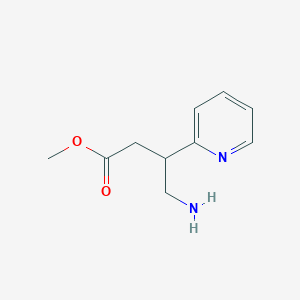
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol is a fluorinated organic compound with the molecular formula C8H4F6O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves the reaction of 2,2,2-trifluoroacetophenone with an optically active Grignard reagent.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The Grignard reaction is favored for its high yield and stereochemical control, while the Friedel-Crafts acylation is preferred for its simplicity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Reduction: 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol can undergo reduction reactions to form various alcohol derivatives.
Oxidation: This compound can be oxidized to form ketones or carboxylic acids.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
Alcohol Derivatives: Formed through reduction reactions.
Ketones and Carboxylic Acids: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound highly effective in binding to specific targets. This property is particularly useful in drug design and enzyme inhibition studies .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: A precursor to 2,2,2-Trifluoro-1-(2,3,4-trifluorophenyl)ethan-1-ol, used in similar synthetic applications.
1-Trifluoroacetyl piperidine: Another fluorinated compound with similar reactivity and applications.
Ethanol, 2,2,2-trifluoro-: A simpler fluorinated alcohol with distinct properties and uses.
Uniqueness
This compound is unique due to its multiple fluorine atoms, which impart enhanced chemical stability, reactivity, and binding affinity. These properties make it particularly valuable in advanced scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H4F6O |
|---|---|
Peso molecular |
230.11 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H4F6O/c9-4-2-1-3(5(10)6(4)11)7(15)8(12,13)14/h1-2,7,15H |
Clave InChI |
MOQAGGGDCOSMRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1C(C(F)(F)F)O)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)
![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)

